Indium(III) perchlorate octahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

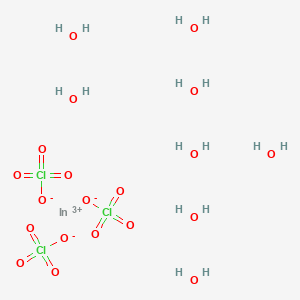

Indium(III) perchlorate octahydrate is a useful research compound. Its molecular formula is Cl3H16InO20 and its molecular weight is 557.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Indium perchlorate, also known as Indium(III) perchlorate octahydrate or Indium perchlorate 8-hydrate, is an inorganic compound with the chemical formula In(ClO4)3 . The primary target of indium perchlorate is the iodine transport system in thyrocytes . It acts as an ionic inhibitor, antagonizing iodine transport into thyrocytes and hampering thyroid hormone synthesis .

Mode of Action

Indium perchlorate interacts with its targets by competing with iodine at the basal-lateral membrane site of thyrocytes . The Sodium-Iodine Symporter (NIS), a 13-domain transmembrane channel, regulates iodine entry into thyrocytes by exchanging it with two sodium ions . Indium perchlorate’s interaction with this system inhibits the normal function of iodine transport, thereby affecting thyroid hormone synthesis .

Biochemical Pathways

It is known that the compound’s inhibition of iodine transport disrupts the synthesis of thyroid hormones . This disruption can lead to endocrine effects in humans and biota

Pharmacokinetics

Indium perchlorate is soluble in water and ethanol . It forms a crystallohydrate, In(ClO4)3•8H2O, that melts in its own crystallization water at 80°C . The octahydrate is easily soluble in ethanol and acetic acid . These properties suggest that indium perchlorate can be readily absorbed and distributed in the body.

Result of Action

The primary result of indium perchlorate’s action is the inhibition of iodine fixation, which hampers thyroid hormone synthesis . This can lead to endocrine disruption in humans and biota . Specific molecular and cellular effects may include abnormal development, decreased performance, slow growth rates, and reduced pigmentation .

Action Environment

The action of indium perchlorate can be influenced by various environmental factors. For instance, the compound’s solubility in water allows it to be rapidly incorporated into aquatic ecosystems from polluted soils by runoff-related processes . Additionally, the compound’s action can be influenced by pH, temperature, salt concentration, metabolic inhibitors, nutritional conditions, time of contact, and cellular concentration

Activité Biologique

Indium(III) perchlorate octahydrate, with the chemical formula In ClO4 3⋅8H2O, is an inorganic compound that has garnered attention for its biological activity, particularly in relation to thyroid function and potential therapeutic applications. This article explores its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : Cl3H16InO20

- Molecular Weight : 557.29 g/mol

- Solubility : Soluble in water and ethanol

- Physical Form : Colorless crystalline solid

Indium(III) perchlorate acts primarily as an ionic inhibitor , particularly impacting iodine transport into thyrocytes. This inhibition disrupts the synthesis of thyroid hormones, which are crucial for various metabolic processes in the body. The compound competes with iodine at the basal-lateral membrane site of thyrocytes, leading to decreased iodine fixation and subsequent reduction in thyroid hormone production .

Biochemical Pathways

The biological activity of indium perchlorate can be summarized through the following pathways:

- Iodine Transport Inhibition :

-

Thyroid Hormone Synthesis Disruption :

- Reduced iodine availability leads to a decrease in the synthesis of thyroxine (T4) and triiodothyronine (T3), hormones critical for regulating metabolism.

Study 1: Thyroid Function Impairment

A study examined the effects of indium perchlorate on thyroid function in animal models. The results indicated that administration of indium perchlorate led to significant reductions in serum T3 and T4 levels, confirming its role as an inhibitor of thyroid hormone synthesis. The study concluded that indium perchlorate could serve as a model compound for understanding iodine transport inhibition in thyroid disorders .

Study 2: Environmental Impact

Research has shown that indium perchlorate can leach into aquatic ecosystems from contaminated soils, raising concerns about its ecological impact. The solubility of indium perchlorate allows it to enter water systems, potentially affecting local flora and fauna by disrupting endocrine functions similar to its effects observed in mammals .

Data Table: Summary of Biological Effects

Applications De Recherche Scientifique

Catalytic Applications

Indium(III) perchlorate octahydrate serves as a catalyst in several chemical reactions. Its Lewis acid properties make it effective in promoting reactions such as:

- Electrophilic Aromatic Substitution : Indium(III) perchlorate can facilitate the substitution reactions of aromatic compounds, enhancing reaction rates and yields.

- Organic Synthesis : It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, by activating substrates for nucleophilic attack.

Materials Science

In materials science, this compound is utilized for:

- Synthesis of Indium-based Nanomaterials : The compound can be employed in the preparation of indium oxide nanoparticles, which are valuable in electronics and optoelectronics due to their semiconducting properties.

- Thin Film Deposition : It is used in thin film technologies, particularly in the fabrication of transparent conducting oxides for applications in solar cells and displays.

Biochemical Research

This compound has significant implications in biochemical studies:

- Thyroid Hormone Synthesis Inhibition : The compound acts as an ionic inhibitor that competes with iodine transport into thyrocytes, thereby hampering thyroid hormone synthesis. This property is useful for studying thyroid function and disorders.

- Metal Ion Interactions : Research indicates that indium ions can interact with biological molecules, providing insights into metal ion transport mechanisms and their biological effects .

Analytical Chemistry

In analytical chemistry, this compound is used for:

- Spectroscopic Studies : It serves as a model compound for Raman and infrared spectroscopic studies to understand hydration shells and ion interactions in aqueous solutions .

- Chemical Analysis : The compound can be utilized in various analytical methods to detect and quantify indium in different samples.

Environmental Applications

The environmental impact of this compound is also noteworthy:

- Pollution Studies : Its solubility allows it to be studied in aquatic ecosystems, helping researchers understand how contaminants interact with metal ions and their bioavailability.

Case Study 1: Organic Synthesis Enhancement

A study demonstrated that using this compound as a catalyst significantly increased the yield of a key intermediate in the synthesis of a pharmaceutical compound compared to traditional methods. The reaction conditions were optimized to achieve a 95% yield within a shorter reaction time.

Case Study 2: Thyroid Function Research

Research involving this compound revealed its potential role in thyroid hormone regulation. By inhibiting iodine uptake, scientists could model hypothyroid conditions more effectively, providing insights into treatment strategies for thyroid disorders.

Propriétés

IUPAC Name |

indium(3+);triperchlorate;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.In.8H2O/c3*2-1(3,4)5;;;;;;;;;/h3*(H,2,3,4,5);;8*1H2/q;;;+3;;;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGOEFBXGBSXJW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[In+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H16InO20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structure of Indium Perchlorate and how is it characterized?

A1: Indium Perchlorate, also known as Indium(III) perchlorate octahydrate, commonly exists as a complex with water molecules. Its crystal structure has been determined as In(H2O)63 and In(H2O)63×3H2O []. While its molecular weight can vary depending on the degree of hydration, the anhydrous form has a molecular weight of 451.18 g/mol. Spectroscopic studies, particularly Raman spectroscopy, have been used to investigate the aqueous solutions of Indium Perchlorate. These studies revealed evidence of interaction between Indium (In3+) and sulfate ions (SO42−), suggesting the formation of indium-sulfate complexes [].

Q2: Does Indium Perchlorate form complexes with other ligands besides water?

A3: Yes, research suggests that Indium Perchlorate can form complexes with other ligands. For instance, it readily forms a complex with dimethyl sulfoxide (DMSO). The crystal structure of this complex, [In(Me2SO)6]3+, reveals that the Indium ion is coordinated to six DMSO molecules []. Furthermore, studies suggest the potential formation of mixed ligand complexes involving Indium Perchlorate, hydrochloric acid (HCl), and perchloric acid (HClO4) during solvent extraction processes [].

Q3: What can you tell me about the thermodynamic properties of Indium Perchlorate solutions?

A4: Research has investigated the thermodynamic properties of electrolyte mixtures containing Indium Perchlorate, specifically the system comprising Indium Perchlorate, perchloric acid, and water []. This type of study is crucial for understanding the behavior of the compound in solution and for various applications.

Q4: Are there analytical techniques specific to studying Indium Perchlorate?

A4: While not specific to Indium Perchlorate alone, several analytical techniques are employed to characterize and quantify this compound. These include:

- X-ray crystallography: Used to determine the crystal structure of Indium Perchlorate complexes [, ].

- Raman Spectroscopy: Employed to study the interactions of Indium Perchlorate with other ions in aqueous solutions, such as the formation of indium-sulfate complexes [].

- Electrical Conductivity Measurements: Utilized to investigate the hydration of ions in Indium Perchlorate solutions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.